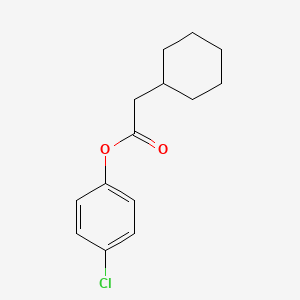
1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone
Overview
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPP is a synthetic derivative of natural compounds found in plants, such as resveratrol, and has been found to have antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Benzisoxazoles : 1-(2,4-dihydroxyphenyl)-2-phenoxyethanone has been used in the synthesis of benzisoxazoles, which are explored for various chemical properties and potential applications in organic chemistry (M. S. Frasinyuk, 2015).
Novel Phenolic Compound Identification : In the study of phenolic compounds, derivatives of 1-(2,4-dihydroxyphenyl)-2-phenoxyethanone have been isolated and identified, contributing to the understanding of new phenolic structures (Xiaolei Ren et al., 2021).
Chemical Reactivity and Synthesis
Transformation Studies : The compound's reactivity has been studied in transformations to generate compounds useful in various research areas, highlighting its versatility in synthesis (F. N. Lugemwa, 2019).
Polybenzoxazine Formation : Research includes its use for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its role in the development of new materials (Acerina Trejo-Machin et al., 2017).
Potential in Material Science
- Copolymer Synthesis : Studies have shown the use of related compounds in the synthesis of copolymers, which are important in material science for developing new materials with unique properties (G. Kharas et al., 2014).
properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-11-8-13(15(18)9-14(11)17)16(19)10-20-12-6-4-3-5-7-12/h3-9,17-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUDGFAALANVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792684.png)




![2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5792714.png)

![8-[(2-chloro-6-fluorobenzyl)oxy]quinoline](/img/structure/B5792742.png)
![2-methoxy-4-({[2-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5792749.png)

![2-(1,3-benzodioxol-5-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5792761.png)


